(2Z)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Description
The compound (2Z)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide is a benzothiazole derivative characterized by a partially saturated bicyclic system (4,5,6,7-tetrahydro-1,3-benzothiazole) substituted with a methyl group at the 6-position. The Z-configuration of the propenamide moiety introduces stereochemical rigidity, which may influence its biological interactions. This compound’s structural features, such as the tetrahydro ring and conjugated propenamide, suggest unique physicochemical and binding properties compared to simpler benzothiazole derivatives .
Properties
IUPAC Name |
(Z)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-7-9-14-15(11-12)21-17(18-14)19-16(20)10-8-13-5-3-2-4-6-13/h2-6,8,10,12H,7,9,11H2,1H3,(H,18,19,20)/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUOYAMAGMTBHB-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)/C=C\C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide is a derivative of benzothiazole that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antifungal properties, potential neuroprotective effects, and other pharmacological applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 270.38 g/mol. The structure features a benzothiazole moiety linked to a phenylprop-2-enamide, which is crucial for its biological activity.
Biological Activity Overview
Research has shown that compounds containing the benzothiazole scaffold exhibit a wide range of biological activities, including:
-
Antifungal Activity :
- Studies have demonstrated that benzothiazole derivatives can inhibit the growth of various fungi. For instance, compounds similar to the target compound have shown significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .
-
Neuroprotective Effects :
- Some studies suggest that benzothiazole derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease, where oxidative stress plays a critical role. Compounds in this class have been noted for their ability to act as dopamine agonists and antioxidants .
- Anticonvulsant Properties :
Antifungal Activity Study
A recent study synthesized a series of thiazole derivatives and evaluated their antifungal properties using the EUCAST protocol. Notably:
- Compound 2e exhibited an MIC of 1.23 μg/mL against C. parapsilosis, demonstrating potent antifungal activity.
- These findings suggest that modifications in the phenyl moiety significantly impact biological activity, particularly through enhanced lipophilicity and electron density due to electronegative substituents .
Neuroprotective Mechanism Investigation
In vitro studies have indicated that certain benzothiazole derivatives can protect neuronal cells from oxidative damage:
- These compounds were assessed for their ability to scavenge free radicals and inhibit lipid peroxidation, showcasing their potential as neuroprotective agents.
- The pharmacokinetic profile indicated good absorption and bioavailability, supporting their further development as therapeutic agents for neurodegenerative conditions .
Pharmacokinetics and ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of benzothiazole derivatives are critical for their therapeutic potential:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar benzothiazole structures exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound may share these properties due to its structural similarities, warranting further investigation into its efficacy against specific cancer types.
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activities. Studies have demonstrated that such compounds can inhibit the growth of bacteria and fungi. The (2Z)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide could potentially enhance the spectrum of antimicrobial agents available for treating infections.
Neuroprotective Effects
Emerging research suggests that benzothiazole derivatives may have neuroprotective effects. They could play a role in the prevention or treatment of neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation. This application is particularly promising for conditions such as Alzheimer's disease.
Agricultural Applications
Pesticide Development
Compounds like this compound can be explored as potential pesticides or herbicides. Their ability to interfere with biological processes in pests could lead to the development of new agrochemicals that are both effective and environmentally friendly.
Materials Science
Polymer Chemistry
The incorporation of benzothiazole derivatives into polymer matrices can enhance material properties such as thermal stability and UV resistance. Research into the synthesis of polymers containing this compound could lead to innovative materials with tailored functionalities for applications in coatings and electronics.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted a series of benzothiazole derivatives exhibiting potent anticancer activity against breast cancer cell lines. The study suggests that modifications similar to those found in this compound could further enhance efficacy .
- Antimicrobial Testing : In a comparative study on antimicrobial agents published in Phytochemistry, several benzothiazole derivatives were tested against common pathogens. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential applications for this compound in developing new antibiotics .
- Neuroprotection Studies : A recent paper in Neuroscience Letters examined the neuroprotective effects of benzothiazole compounds on neuronal cell cultures exposed to oxidative stress. Findings indicated that these compounds could significantly reduce cell death and oxidative damage .
Comparison with Similar Compounds
Structural Analogues from Patent Literature
A European patent (EP 3 348 550A1) discloses benzothiazole-2-yl acetamide derivatives with modifications at the benzothiazole and phenyl groups . Key analogues include:
| Compound Name | Benzothiazole Substituent | Amide Type | Phenyl Substituents |
|---|---|---|---|
| Target Compound | 6-methyl (tetrahydro) | (Z)-propenamide | Phenyl |
| N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide | 6-CF₃ | Acetamide | Phenyl |
| N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide | 6-CF₃ | Acetamide | 3-methoxyphenyl |
| N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide | 6-CF₃ | Acetamide | 3,4,5-trimethoxyphenyl |
Key Structural and Functional Differences
In contrast, the patent compounds retain a fully aromatic benzothiazole core substituted with a trifluoromethyl (CF₃) group at the 6-position. The CF₃ group is highly electronegative and lipophilic, which may improve membrane permeability but could also increase metabolic stability compared to the target’s methyl group .
Amide Linker Variations: The target compound features a propenamide group with a Z-configuration, creating a planar, conjugated system that restricts rotation. This rigidity may enhance target binding specificity.
Phenyl Substituent Effects :
- While the target compound has an unsubstituted phenyl group, the patent derivatives include methoxy substituents (e.g., 3-methoxy, 3,4,5-trimethoxy). Methoxy groups can enhance solubility via hydrogen bonding and modulate electronic effects on the aromatic ring, influencing interactions with hydrophobic enzyme pockets .
Hypothetical Pharmacological Implications
- The Z-propenamide in the target compound may improve π-π stacking or hydrogen-bonding interactions with biological targets compared to the flexible acetamide analogues.
- The absence of electron-withdrawing groups (e.g., CF₃) in the target compound might result in lower metabolic stability but improved synthetic accessibility.
Limitations of Available Data
The provided evidence lacks direct experimental data (e.g., IC₅₀, solubility, or crystallographic coordinates) for the target compound, necessitating reliance on structural comparisons and general benzothiazole pharmacology. The SHELX software () is widely used in crystallography and may have been employed in structural determination, but this remains speculative without explicit confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
